N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine rings are known for their unique physicochemical properties, including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity . These properties make pyridazine derivatives valuable in various fields, including drug discovery and molecular recognition .
Preparation Methods
The synthesis of N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide involves multiple steps. One common method includes the reaction of 6-(methylthio)pyridazine with 4-phenylbutanoyl chloride under specific conditions to form the desired compound . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridazine ring.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridazine derivatives .
Scientific Research Applications
N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The pyridazine ring’s dual hydrogen-bonding capacity allows it to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also interfere with cellular pathways by binding to key proteins involved in signal transduction .
Comparison with Similar Compounds
N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide can be compared with other pyridazine derivatives, such as:
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist used in the treatment of prostate cancer.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 used in the treatment of autoimmune diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other pyridazine derivatives .
Properties
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-20-15-11-10-13(17-18-15)16-14(19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNBOKHTEUDWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.